![molecular formula C8H6BrF3O B1273612 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene CAS No. 402-10-8](/img/structure/B1273612.png)
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
Overview
Description
“2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It has a molecular weight of 255.03 g/mol . This compound is used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives as coactivator-associated arginine methyltransferase (CARM1) inhibitors .
Synthesis Analysis
The synthesis of “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-methoxy-1-(trifluoromethyl)benzene . The InChI code is InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 . The Canonical SMILES representation is COC1=CC(=C(C=C1)C(F)(F)F)Br .
Chemical Reactions Analysis
The compound “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” is used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives as coactivator-associated arginine methyltransferase (CARM1) inhibitors . It is also involved in the nucleophilic trifluoromethoxylation of alkyl halides .
Physical And Chemical Properties Analysis
The compound “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” has a molecular weight of 255.03 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 253.95541 g/mol . The topological polar surface area is 9.2 Ų .
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the development of new drugs. Its unique structure is utilized to create compounds that can interact with specific biological targets. For example, it has been used in the synthesis of amino (aryloxy)propanol derivatives, which act as inhibitors for coactivator-associated arginine methyltransferase (CARM1), a protein involved in gene regulation .
Agrochemical Development
The trifluoromethyl group is known to impart desirable properties to agrochemicals, such as increased stability and bioactivity. As such, 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is used in the development of new agrochemicals that can help improve crop protection and yield .
Safety and Hazards
The compound “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” has a signal word of “Warning” according to its safety data sheet . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is the coactivator-associated arginine methyltransferase (CARM1) . CARM1 is an enzyme that plays a crucial role in gene expression and protein function through methylation of arginine residues.
Mode of Action
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene interacts with its target, CARM1, by serving as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives act as inhibitors of CARM1, thereby modulating its activity.
properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUAHASLKZBQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373709 | |
Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | |
CAS RN |
402-10-8 | |
Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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